3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA synthesis by binding to the DNA gyrase enzyme. This leads to the disruption of bacterial cell division and ultimately results in the death of the bacteria.
Biochemical And Physiological Effects
Studies have shown that 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has low toxicity and does not have any significant physiological effects on the body. However, further studies are needed to fully understand the long-term effects of this compound on the human body.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- in lab experiments is its potent antibacterial activity, which makes it a suitable candidate for the development of new antibiotics. However, the limitations of this compound include its low solubility in water and its potential toxicity to non-target organisms.
Future Directions
There are several future directions for the research and development of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-. These include the development of new derivatives of this compound with improved solubility and potency, the investigation of its potential applications in the treatment of viral infections, and the exploration of its potential as a new class of herbicides.
Conclusion:
In conclusion, 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound with unique properties that make it a potential candidate for the development of new drugs and herbicides. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- can be achieved using various methods. One of the most common methods involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-aminohexahydro-2-oxo-1H-azepine in the presence of a suitable catalyst.
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
properties
CAS RN |
151895-29-3 |
---|---|
Product Name |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Molecular Formula |
C19H19F2N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-(3-amino-2-oxoazepan-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F2N3O4/c20-12-7-10-15(24(9-4-5-9)8-11(17(10)25)19(27)28)14(21)16(12)23-6-2-1-3-13(22)18(23)26/h7-9,13H,1-6,22H2,(H,27,28) |
InChI Key |
BRNUZUNBOKFZOX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
synonyms |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)- 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.